Guanosine-2'(&3')-monophosphate disodium (mixed isomers)

Description

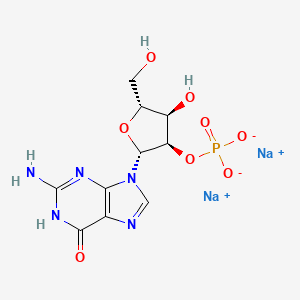

Structure

2D Structure

Properties

CAS No. |

70347-42-1 |

|---|---|

Molecular Formula |

C10H12N5Na2O8P |

Molecular Weight |

407.18 g/mol |

IUPAC Name |

disodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxidopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1 |

InChI Key |

MQPNJZZWFUJLQF-LGVAUZIVSA-L |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)([O-])[O-])N=C(NC2=O)N.[Na+].[Na+] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Guanylic Acid in Biological Entities

De Novo Purine (B94841) Nucleotide Biosynthesis Pathways Relevant to Guanylic Acid Precursors

The de novo synthesis of purine nucleotides is a highly conserved and energy-intensive process that occurs in the cytosol of cells, with the liver being the primary site in mammals. This pathway involves a series of enzymatic reactions that assemble the purine ring structure onto a ribose-5-phosphate scaffold. The entire process requires significant inputs of energy in the form of ATP, as well as various amino acids and other small molecules as precursors.

The construction of the purine ring is a multi-step process catalyzed by a series of enzymes. The pathway begins with the activation of ribose-5-phosphate and culminates in the formation of inosine monophosphate (IMP), the common precursor for both guanylic acid (GMP) and adenylic acid (AMP).

The initial and committed step in this pathway is the conversion of 5-phosphoribosyl-α-pyrophosphate (PRPP) to 5-phosphoribosylamine, a reaction catalyzed by the enzyme amidophosphoribosyltransferase. This step is a major point of regulation for the entire pathway. Following this, a sequence of nine additional reactions leads to the synthesis of IMP. These reactions involve the sequential addition of atoms from glycine, formate (carried by tetrahydrofolate), glutamine, aspartate, and carbon dioxide to build the characteristic two-ring structure of the purine base.

From the branch point of IMP, the synthesis of GMP involves a two-step process. First, IMP is oxidized to xanthosine monophosphate (XMP) by the enzyme IMP dehydrogenase. Subsequently, the enzyme GMP synthetase catalyzes the amination of XMP, using glutamine as the nitrogen donor and energy from ATP hydrolysis, to produce guanosine (B1672433) monophosphate (GMP).

| Enzyme | Reaction Catalyzed | Step in Pathway |

|---|---|---|

| Ribose-phosphate pyrophosphokinase | Ribose-5-phosphate + ATP → PRPP + AMP | Activation of Ribose |

| Amidophosphoribosyltransferase | PRPP + Glutamine → 5-Phosphoribosylamine + Glutamate (B1630785) + PPi | Committed Step to Purine Synthesis |

| IMP dehydrogenase | IMP + NAD⁺ + H₂O → XMP + NADH + H⁺ | Conversion of IMP to XMP |

| GMP synthetase | XMP + Glutamine + ATP → GMP + Glutamate + AMP + PPi | Final Step in GMP Synthesis |

The de novo synthesis of guanylic acid relies on a variety of simple molecules as substrates to build the complex purine ring. The foundational molecule is ribose-5-phosphate, which is derived from the pentose phosphate (B84403) pathway. This sugar-phosphate is then activated to 5-phosphoribosyl-α-pyrophosphate (PRPP).

The atoms of the purine ring itself are contributed by several sources:

Glycine provides atoms C4, C5, and N7.

Glutamine donates the nitrogen atoms for N3 and N9.

Aspartate contributes the nitrogen atom for N1.

Formate , in the form of N¹⁰-formyltetrahydrofolate, supplies the carbon atoms for C2 and C8.

Carbon dioxide provides the carbon atom for C6.

The central intermediate in this pathway is inosine monophosphate (IMP) , which represents the first fully formed purine nucleotide. From IMP, the pathway branches to form either AMP or GMP, allowing the cell to balance the pools of these two critical nucleotides. The synthesis of GMP from IMP specifically requires the intermediate xanthosine monophosphate (XMP) .

| Molecule | Role | Origin of Atoms for Purine Ring |

|---|---|---|

| Ribose-5-phosphate | Initial Substrate (Sugar Backbone) | N/A |

| PRPP | Activated Ribose Donor | N/A |

| Glycine | Substrate | C4, C5, N7 |

| Glutamine | Substrate | N3, N9 |

| Aspartate | Substrate | N1 |

| N¹⁰-Formyltetrahydrofolate | Substrate | C2, C8 |

| CO₂ | Substrate | C6 |

| IMP | Key Intermediate (Branch Point) | N/A |

| XMP | Intermediate in GMP Synthesis | N/A |

Salvage Pathways for Guanylic Acid

In addition to de novo synthesis, cells can also produce guanylic acid through salvage pathways. These pathways are metabolically less expensive as they recycle purine bases and nucleosides that are generated from the degradation of DNA and RNA. This recycling mechanism is particularly important in tissues that have a limited capacity for the energy-demanding de novo synthesis.

The key enzyme in the salvage of guanine (B1146940) is hypoxanthine-guanine phosphoribosyltransferase (HGPRT). This enzyme catalyzes the transfer of a phosphoribosyl group from PRPP to the free purine base guanine, directly forming guanosine monophosphate (GMP). Similarly, HGPRT can also salvage the base hypoxanthine to form IMP, which can then be converted to either AMP or GMP. The salvage pathway for guanosine involves its conversion to guanine by purine nucleoside phosphorylase (PNP), which can then be utilized by HGPRT. A deficiency in the HGPRT enzyme leads to Lesch-Nyhan syndrome, a severe metabolic disorder characterized by an overproduction of uric acid due to the inability to salvage purine bases.

Guanylic Acid as an Intermediate in Nucleic Acid Metabolism

Guanylic acid, in its various phosphorylated forms (GMP, GDP, and GTP), is a central player in the metabolism of nucleic acids. It serves as a direct precursor for RNA synthesis and an indirect precursor for DNA synthesis.

Guanosine monophosphate (GMP) is a monomeric unit of RNA. For incorporation into a growing RNA chain during transcription, GMP must first be phosphorylated to guanosine diphosphate (B83284) (GDP) and then to guanosine triphosphate (GTP). The enzyme GMP kinase converts GMP to GDP, and nucleoside diphosphate kinase subsequently phosphorylates GDP to GTP. GTP then serves as one of the four essential substrates for RNA polymerases, which catalyze the formation of phosphodiester bonds to synthesize RNA molecules.

The degradation of RNA releases constituent nucleotides, including GMP. Nucleases break down the RNA polymers, and the resulting guanosine monophosphate can be either dephosphorylated to guanosine for salvage or further catabolism, or it can be re-phosphorylated to re-enter the nucleotide pool for new RNA synthesis. This continuous cycle of RNA synthesis and degradation is crucial for regulating gene expression in response to cellular needs and environmental signals.

While GMP itself is a ribonucleotide, it is the ultimate precursor for the guanine-containing building blocks of DNA. To be incorporated into DNA, the ribose sugar of the guanine nucleotide must be converted to deoxyribose. This conversion occurs at the level of the diphosphate. Guanosine diphosphate (GDP) is reduced by the enzyme ribonucleotide reductase to form deoxyguanosine diphosphate (dGDP).

Following this reduction, dGDP is phosphorylated to deoxyguanosine triphosphate (dGTP). This dGTP then serves as a substrate for DNA polymerases during DNA replication and repair. The availability of dGTP, along with the other deoxynucleoside triphosphates, is a critical factor for the fidelity and efficiency of DNA synthesis. Therefore, the metabolic pathways that produce and regulate the pool of guanylic acid are intrinsically linked to the integrity of the genetic material.

Compound

Metabolic Regulation of Guanylic Acid Synthesis and Interconversion

Feedback Inhibition Mechanisms

Feedback inhibition is a primary and rapid mechanism for regulating metabolic pathways, where the end product of the pathway inhibits an earlier enzymatic step. In the biosynthesis of guanylic acid, several key enzymes are allosterically regulated by guanine nucleotides, ensuring that their production is curtailed when cellular levels are sufficient.

A critical control point is the enzyme Inosine-5'-monophosphate dehydrogenase (IMPDH) , which catalyzes the rate-limiting step in the de novo synthesis of GMP—the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP). nih.govacs.org GMP acts as a feedback inhibitor of IMPDH, effectively controlling the gateway to guanine nucleotide synthesis. nih.govbiologists.com This inhibition is crucial for maintaining the balance between adenine and guanine nucleotide pools.

Furthermore, in some organisms like Escherichia coli, guanylate kinase (GMK) , the enzyme that phosphorylates GMP to GDP, is subject to feedback inhibition by the ultimate end product of the pathway, GTP. nih.gov This adds another layer of control to the guanine nucleotide pool.

| Enzyme | Inhibitor(s) | Mechanism of Inhibition | Organism Example |

|---|---|---|---|

| Inosine-5'-monophosphate dehydrogenase (IMPDH) | Guanosine monophosphate (GMP) | Feedback Inhibition | General |

| Glutamine-5-phosphoribosylpyrophosphate amidotransferase (ATase) | Adenosine monophosphate (AMP) + Guanosine monophosphate (GMP) | Synergistic Feedback Inhibition | Escherichia coli |

| Guanylate Kinase (GMK) | Guanosine triphosphate (GTP) | Feedback Inhibition | Escherichia coli |

Transcriptional and Post-Transcriptional Control of Enzymes

In addition to the immediate control exerted by feedback inhibition, the synthesis of guanylic acid is also regulated at the level of gene expression, ensuring a more long-term adaptation to cellular needs.

Transcriptional Regulation: The expression of genes encoding enzymes for purine biosynthesis is tightly controlled by transcription factors. In many bacteria, a key regulator is the PurR repressor . oup.com In Escherichia coli, PurR, when bound to its corepressors guanine or hypoxanthine, represses the transcription of genes in the purine biosynthesis pathway. oup.com This ensures that the cell does not needlessly synthesize the enzymatic machinery for purine production when sufficient purines are available from the environment.

Post-Transcriptional Regulation: A fascinating mechanism of post-transcriptional control in many bacteria is the guanine riboswitch . proteopedia.org Riboswitches are structured non-coding RNA domains located in the 5'-untranslated region of messenger RNAs (mRNAs) that can directly bind to small molecule metabolites. proteopedia.org The guanine riboswitch, found in bacteria such as Bacillus subtilis, binds directly to guanine. proteopedia.orgnih.gov When guanine concentrations are high, its binding to the riboswitch aptamer domain induces a conformational change in the mRNA. proteopedia.orgnih.gov This structural rearrangement leads to the formation of a transcription terminator hairpin, causing premature termination of transcription of the downstream genes, which often encode proteins involved in purine transport and synthesis. proteopedia.orgresearchgate.net This provides a rapid and direct response to changes in intracellular guanine levels without the need for protein regulatory factors.

| Regulatory Mechanism | Key Element | Function | Organism Example |

|---|---|---|---|

| Transcriptional Repression | PurR Repressor | Binds to DNA and blocks transcription of purine synthesis genes in the presence of guanine or hypoxanthine. | Escherichia coli |

| Post-Transcriptional Control (Riboswitch) | Guanine Riboswitch | Binds guanine, causing a conformational change in mRNA that leads to premature transcription termination. | Bacillus subtilis |

Nutritional Regulation in Microbial Systems

Microbial systems exhibit remarkable adaptability to fluctuating nutrient availability, and the regulation of guanylic acid synthesis is a prime example of this. The synthesis of purines is an energetically expensive process, and therefore, microbes have evolved intricate systems to utilize environmental purines when available, a process known as purine salvage.

When external sources of purines like guanine are present, microbial cells downregulate the de novo synthesis pathway to conserve energy. This is achieved through the feedback inhibition and transcriptional repression mechanisms described above. For instance, the presence of guanine in the growth medium of Bacillus subtilis leads to the activation of the guanine riboswitch, terminating the transcription of genes required for purine transport and synthesis. harvardapparatus.com

| Nutritional Condition | Regulatory Response in Microbes | Key Molecules/Systems Involved |

|---|---|---|

| Purine-rich environment | Downregulation of de novo purine synthesis. | Feedback inhibition (e.g., of IMPDH), Transcriptional repression (e.g., PurR), Riboswitch activation. |

| Amino acid starvation | Activation of the stringent response. | (p)ppGpp, Guanylate Kinase, RNA Polymerase. |

Enzymatic Activities and Molecular Mechanisms Involving Guanylic Acid Disodium Salt

Enzymes Directly Metabolizing Guanylic Acid and Its Derivatives

The metabolic fate of guanylic acid is governed by a host of enzymes that ensure its proper utilization and turnover within the cell. These enzymes are critical for maintaining the balance of purine (B94841) nucleotides, which are essential for nucleic acid synthesis, energy transfer, and cellular signaling.

Guanylate Kinases and Phosphorylation Cascades

Guanylate kinases (GK) are pivotal enzymes that catalyze the phosphorylation of guanosine (B1672433) monophosphate (GMP) to guanosine diphosphate (B83284) (GDP). wikipedia.org This reaction, which utilizes ATP as the phosphate (B84403) donor, is a critical step in the purine salvage pathway and is essential for the synthesis of GTP, a vital precursor for RNA and a key molecule in G-protein signaling. nih.gov The reaction can be summarized as:

GMP + ATP ⇌ GDP + ADP morf-db.org

Human guanylate kinase (hGMPK) is the sole enzyme known to be responsible for cellular GDP production, highlighting its indispensable role in cell viability and proliferation. nih.gov The enzyme operates through a random sequential mechanism and its structure is highly conserved across various species, from prokaryotes to vertebrates. wikipedia.orgnih.gov Structural studies have revealed that hGMPK has distinct binding sites for GMP and ATP, and the binding of these substrates induces conformational changes in the enzyme, facilitating the phosphoryl transfer. nih.govresearchgate.net

| Enzyme | Substrates | Products | Cellular Location | Function |

| Guanylate Kinase (GK) | GMP, ATP | GDP, ADP | Cytoplasm, Mitochondria | Phosphorylation of GMP to GDP, essential for GTP synthesis and purine salvage. wikipedia.orgnih.gov |

Nucleotidases and Dephosphorylation Processes

Nucleotidases are a group of enzymes that catalyze the dephosphorylation of nucleotides, converting them into their corresponding nucleosides. Specifically, 5'-nucleotidases act on guanylic acid (GMP) to remove the phosphate group, yielding guanosine. nih.gov This process is a key step in purine catabolism. aacrjournals.org

GMP + H₂O → Guanosine + Pi

These enzymes exist in various isoforms with different cellular localizations, including cytoplasmic and mitochondrial forms. nih.gov The activity of 5'-nucleotidases is crucial for regulating the intracellular pool of nucleotides and for the salvage of purine bases. nih.govaacrjournals.org In some contexts, the activity of these enzymes can be a rate-limiting step in the degradation of purine nucleotides. aacrjournals.org

Purine Nucleoside Phosphorylases in Nucleotide Interconversion

Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of guanosine to guanine (B1146940) and ribose-1-phosphate. wikipedia.orgnih.gov This reaction is crucial for the breakdown and recycling of guanine nucleosides. nih.gov

Guanosine + Phosphate ⇌ Guanine + Ribose-1-phosphate wikipedia.org

PNP plays a critical role in purine metabolism by controlling the levels of purine nucleosides like guanosine. wikipedia.orgnih.gov The guanine produced can then be converted back to GMP through the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT), thus completing a salvage cycle. nih.gov This pathway allows cells to reuse purine bases, conserving the energy that would be required for de novo synthesis. nih.gov

Role of Guanylyl Cyclases in Cyclic GMP (cGMP) Generation

While guanylic acid itself is not the direct substrate, its triphosphate form, GTP, is the precursor for the synthesis of the important second messenger, cyclic guanosine monophosphate (cGMP). elsevierpure.comwikipedia.org This conversion is catalyzed by a family of enzymes known as guanylyl cyclases (also called guanylate cyclases). elsevierpure.comnih.gov

GTP → cGMP + PPi reactome.org

Guanylyl cyclases are found in both membrane-bound and soluble forms and are expressed in almost all cell types. elsevierpure.comscispace.com Their activity is regulated by a diverse array of extracellular and intracellular signals, including peptide hormones, nitric oxide (NO), and calcium. elsevierpure.comnih.gov

cGMP as a Second Messenger in Intracellular Signaling

Cyclic GMP is a ubiquitous second messenger that relays signals from the cell surface to intracellular targets. slideshare.netwikipedia.org The accumulation of cGMP triggers a wide range of cellular responses by activating downstream effector molecules. elsevierpure.comnih.gov The primary targets of cGMP include:

cGMP-dependent protein kinases (PKGs): These kinases phosphorylate specific substrate proteins, leading to changes in their activity and ultimately altering cellular processes. wikipedia.orgnih.gov

cGMP-regulated phosphodiesterases (PDEs): These enzymes are themselves regulated by cGMP, creating complex feedback loops in signaling pathways. elsevierpure.comscispace.com

Cyclic nucleotide-gated (CNG) ion channels: The binding of cGMP to these channels directly modulates ion flow across the cell membrane, which is crucial in processes like phototransduction in the retina. elsevierpure.comyoutube.com

Through these effectors, cGMP plays a central role in regulating diverse physiological functions, including smooth muscle relaxation, platelet aggregation, neuronal function, and fluid homeostasis. wikipedia.orgnih.gov

| Signaling Molecule | Enzyme | Substrate | Product | Key Downstream Effectors |

| Nitric Oxide (NO), Atrial Natriuretic Peptide (ANP) | Guanylyl Cyclase | GTP | cGMP | Protein Kinase G (PKG), cGMP-regulated PDEs, Cyclic nucleotide-gated ion channels. elsevierpure.comwikipedia.orgnih.gov |

Mechanisms of Hormonal Signaling Mediation

The cGMP signaling pathway is a key mechanism through which various hormones exert their effects. slideshare.net For example, peptide hormones like atrial natriuretic peptide (ANP) bind to membrane-bound guanylyl cyclase receptors. nih.govresearchgate.net This binding activates the intracellular catalytic domain of the receptor, leading to the production of cGMP. nih.govbiochemistryclub.com

Another major hormonal signaling mechanism involving cGMP is mediated by nitric oxide (NO). biochemistryclub.com Hormones and neurotransmitters can stimulate the production of NO, which then diffuses into target cells and activates soluble guanylyl cyclase (sGC). nih.govresearchgate.net This leads to an increase in intracellular cGMP levels, which in turn mediates the physiological response, such as the relaxation of vascular smooth muscle, resulting in vasodilation. biochemistryclub.comyoutube.com For instance, the release of certain hormones can trigger NO synthesis, which then elevates cGMP levels, causing vasodilation and a decrease in blood pressure. youtube.com Luteinizing hormone (LH) has also been shown to regulate cGMP levels in ovarian follicles, influencing oocyte maturation. nih.gov

Molecular Interactions in Signal Transduction Pathways

The role of guanylate and its derivatives extends to the intricate network of cellular communication, where they can influence the activity of key receptors and signaling cascades.

Weak Agonism of Ionotropic Glutamate (B1630785) Receptors (iGluR)

Ionotropic glutamate receptors (iGluRs) are crucial for fast excitatory synaptic transmission in the central nervous system. nih.gov These receptors are ligand-gated ion channels that, upon binding to an agonist like glutamate, open to allow the influx of cations, leading to neuronal excitation. nih.gov The iGluR family is broadly classified into three subtypes based on their selective agonists: AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), kainate, and NMDA (N-methyl-D-aspartate) receptors. nih.gov

While glutamate is the primary endogenous agonist for these receptors, the direct interaction of 2'-Guanylic acid, disodium (B8443419) salt with iGluRs is not well-documented in scientific literature as a potent agonist. Any potential agonistic activity is considered to be weak and is not a primary mechanism of its physiological action in the central nervous system. The main signaling roles of guanylate are typically mediated through other pathways, such as the activation of guanylate cyclases.

Modulation of Glutamatergic Systems

The glutamatergic system, the most prevalent excitatory neurotransmitter system in the brain, is subject to complex modulation. nih.gov While direct, high-affinity binding of disodium 2'-guanylate to iGluRs is not established, guanylate signaling pathways can indirectly modulate glutamatergic transmission. One key mechanism involves the nitric oxide (NO) signaling pathway. NO can modulate the activity of both ionotropic and metabotropic glutamate receptors. nih.gov The effects of NO are often mediated through the activation of soluble guanylate cyclase (sGC), an enzyme that synthesizes cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). nih.gov This cGMP can then act on various downstream targets, including protein kinases and ion channels, to modulate neuronal excitability and synaptic plasticity.

Dopamine is another key modulator of glutamatergic transmission, and its effects are mediated by G-protein coupled receptors that can influence downstream signaling cascades. nih.gov The interplay between dopaminergic and glutamatergic systems is crucial for various brain functions, and while guanylate is a fundamental component of cellular energy metabolism and signaling, its specific role as a direct modulator in this context is still an area of active research.

Regulation of Gene Expression by Guanylic Acid and its Analogs

Guanylic acid and its derivatives are not only involved in acute signaling events but also play a role in the long-term regulation of cellular function through the control of gene expression.

Influence on Fatty Acid Metabolism Gene Regulation

The regulation of fatty acid metabolism is a complex process controlled by a network of transcription factors and signaling molecules. Key enzymes in this pathway, such as fatty acid synthase (FAS), are under tight regulatory control. nih.gov The expression of genes involved in lipogenesis is known to be influenced by hormones and dietary factors. For instance, polyunsaturated fatty acids can suppress the expression of lipogenic genes by inhibiting the processing of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor. nih.gov

Currently, there is a lack of direct scientific evidence linking 2'-Guanylic acid, disodium salt or its analogs to the direct regulation of genes involved in fatty acid metabolism, such as the fatty acid synthase gene. The primary regulators identified in the literature are hormones like insulin (B600854) and transcription factors like SREBPs and peroxisome proliferator-activated receptors (PPARs), which respond to fatty acids and other metabolic signals. nih.govnih.gov

Broader Roles in Cellular Homeostasis and Gene Control

Guanine nucleotides are fundamental to the maintenance of cellular homeostasis, serving as building blocks for RNA and DNA synthesis, as energy sources, and as signaling molecules. The intracellular concentration of guanosine phosphates is a critical indicator of the cell's energetic state and can influence global gene expression patterns. For example, in bacteria, guanosine tetraphosphate (B8577671) (ppGpp) acts as a second messenger during nutrient starvation, leading to widespread changes in gene expression to adapt to the stressful conditions. nih.gov

In eukaryotes, the guanylate cyclase/cGMP signaling pathway plays a pivotal role in cellular homeostasis. The expression of guanylate cyclase itself is subject to transcriptional regulation, which in turn affects the levels of cGMP. nih.gov This cGMP can then influence the activity of various downstream effectors that can modulate gene expression and contribute to the maintenance of physiological balance in tissues such as the cardiovascular system.

Table of Research Findings on Guanylate Signaling and Gene Regulation

| Signaling Pathway Component | Function | Regulatory Role in Gene Expression | References |

|---|---|---|---|

| Soluble Guanylate Cyclase (sGC) | Synthesizes cGMP in response to nitric oxide (NO). | Indirectly influences gene expression through cGMP-dependent pathways that can modulate transcription factor activity. | nih.gov |

| Guanosine Tetraphosphate (ppGpp) | Acts as a second messenger in bacteria during nutrient stress. | Induces global shifts in gene expression to promote survival during starvation. | nih.gov |

| Guanylate Cyclase Receptors | Transmembrane receptors that produce cGMP upon ligand binding. | Their own expression is transcriptionally regulated, impacting long-term cellular responses and homeostasis. | nih.gov |

Structural Biology and Self Assembly of Guanylic Acid Species

Guanylic Acid Conformations and Their Biological Implications

The three-dimensional structure of guanylic acid is not static; its constituent parts, the ribose sugar, the phosphate (B84403) group, and the guanine (B1146940) base, exhibit conformational flexibility that is crucial for its biological roles and self-assembly properties.

Ribose Moiety Conformations

The puckering of the ribose is not a random occurrence but has significant biological implications. For instance, the C3'-endo conformation is predominantly found in A-form DNA and RNA, while the C2'-endo conformation is characteristic of B-form DNA. wikipedia.org The presence of the hydroxyl group at the 2' position of the ribose in RNA, as opposed to the hydrogen atom in deoxyribose (DNA), creates steric hindrance that favors the C3'-endo pucker. researchgate.net This seemingly minor difference has profound consequences for the helical structure and function of these vital biomolecules. Research has shown that the interconversion between these puckering states is possible and can be influenced by factors such as the presence of specific ions. nih.gov

The conformation of the ribose ring can be studied using techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy. nih.gov For example, the P-O-5'-ribose stretch frequency in FTIR spectra can serve as a signature for the sugar pucker conformation, with a band around 800 cm⁻¹ indicating a C3'-endo pucker and a band around 820 cm⁻¹ suggesting a C2'-endo pucker. nih.gov

Orientation of Phosphate Group in Relation to Sugar Moiety

The phosphate group, attached to the 5' carbon of the ribose sugar, also plays a critical role in the structure and self-assembly of guanylic acid. Its orientation relative to the sugar moiety is not fixed and can influence the formation of higher-order structures. The phosphate group is negatively charged at physiological pH, and these charges can be involved in electrostatic interactions and hydrogen bonding. pnas.org

Supramolecular Assembly and G-Quadruplex Formation

Guanine-rich sequences of nucleic acids, including guanylic acid itself, have a remarkable ability to self-assemble into four-stranded helical structures known as G-quadruplexes. These structures are formed by the stacking of planar arrays of four guanine bases, called G-quartets.

Historical Discoveries of Guanylic Acid Gelation and Helix Formation

The story of guanylic acid's self-assembly began in 1910 when Ivar Bang observed that concentrated solutions of guanylic acid could form a gel. nih.gov It took over half a century for the structural basis of this phenomenon to be elucidated. In 1962, Gellert, Lipsett, and Davies proposed a model for the structure of these gels based on X-ray fiber diffraction data. They suggested that the gel was composed of helical structures formed by the stacking of planar G-quartets, where four guanine bases are held together by Hoogsteen hydrogen bonds. pnas.org This seminal work laid the foundation for our current understanding of G-quadruplexes.

Mechanisms of G-Quadruplex Self-Assembly in Solution

The formation of G-quadruplexes is a spontaneous process driven by non-covalent interactions. The primary driving force is the hydrogen bonding between the guanine bases to form the G-quartet. pnas.org These planar G-quartets then stack on top of each other, stabilized by π-π stacking interactions between the aromatic rings of the guanines. pnas.org

The self-assembly process can be influenced by several factors, including the concentration of the guanylic acid, temperature, and the presence of other nucleotides. researchgate.net The process can be envisioned as a hierarchical assembly, starting from the formation of individual G-quartets, which then stack to form G-quadruplexes. These quadruplexes can further associate to form larger aggregates, eventually leading to the formation of a gel at high concentrations. researchgate.net

| Assembly Step | Driving Forces | Influencing Factors |

|---|---|---|

| G-Quartet Formation | Hoogsteen Hydrogen Bonding | Guanine Concentration, Cation Presence |

| G-Quadruplex Formation | π-π Stacking of G-Quartets | Temperature, Ionic Strength |

| Higher-Order Aggregation/Gelation | Inter-quadruplex Interactions | Concentration, Solvent Conditions |

Influence of Cations on G-Quadruplex Stability and Formation

Cations play an indispensable role in the formation and stability of G-quadruplexes. The central cavity of the G-quadruplex, formed by the stacked G-quartets, is electronegative and provides a perfect binding site for cations. These cations, typically monovalent ions like potassium (K⁺) and sodium (Na⁺), sit between the G-quartets and coordinate with the O6 carbonyl oxygen atoms of the guanine bases.

| Cation | Ionic Radius (Å) | Effect on G-Quadruplex Stability |

|---|---|---|

| Potassium (K⁺) | 1.38 | Strongly Stabilizing |

| Sodium (Na⁺) | 1.02 | Moderately Stabilizing |

Structural Features of Guanylic Acid Helices (e.g., Repeat Spacings)

X-ray diffraction studies of guanylic acid have revealed its capacity to form well-defined helical structures. pnas.org These helices are characterized by specific repeat spacings, which are indicative of their molecular arrangement. For instance, the 5'-guanylic acid (5'-GMP) isomer forms a characteristic helix diffraction pattern with a layer line spacing of 13.0 Å and a strong meridional reflection at 3.25 Å. pnas.org This suggests a helical structure with four units per turn, each spaced 3.25 Å apart along the helix axis. pnas.org

In contrast, preparations of 3'-guanylic acid (3'-GMP) have shown different structural repeats. pnas.org Some forms exhibit a fundamental axial repeat of 6.73 Å. pnas.org The distribution of layer line intensity in other preparations of 3'-GMP suggests a helical structure with an asymmetric unit repeating every 6.73 Å along the fiber axis and a pitch of 12.1 Å. pnas.org

These structural variations highlight the influence of the phosphate group's position on the self-assembly of guanylic acid molecules. The formation of these ordered structures is a testament to the specific hydrogen bonding patterns and stacking interactions inherent to the guanine base.

| Helix Parameter | 5'-Guanylic Acid | 3'-Guanylic Acid (Preparation I) | 3'-Guanylic Acid (Preparation II) |

| Layer Line Spacing | 13.0 Å | - | - |

| Meridional Reflection | 3.25 Å | 6.73 Å, 3.4 Å | - |

| Axial Repeat | - | 6.73 Å | 6.73 Å |

| Helix Pitch | - | - | 12.1 Å |

| Units per Turn | 4 | - | - |

| Spacing between Units | 3.25 Å | - | - |

Guanosine-Derived Supramolecular Hydrogels in Advanced Materials Research

Guanosine (B1672433), a nucleoside component of guanylic acid, is a key building block for the creation of supramolecular hydrogels. nih.govnih.gov These materials are of great interest in advanced materials research due to their unique properties and potential applications. nih.govnih.gov The self-assembly of guanosine derivatives, driven by noncovalent interactions like hydrogen bonding and π–π stacking, leads to the formation of entangled networks of fibers, tapes, or helices. nih.govacs.org

Three-Dimensional Network Systems and Encapsulation Capabilities

Guanosine-derived supramolecular hydrogels are characterized by their three-dimensional network structure, which can entrap large amounts of water. nih.govnih.gov This network provides a scaffold with voids that can be used to embed or contain other molecules. nih.gov This encapsulation capability has been demonstrated with a variety of substances, including biologically active molecules and dyes. nih.govacs.org

For example, guanosine-5′-hydrazide hydrogel networks have been shown to incorporate and release molecules such as acyclovir, vitamin C, and vancomycin. nih.govacs.org This is achieved through the formation of reversible acylhydrazone bonds. acs.org The ability of these hydrogels to reversibly incorporate aromatic small molecules also makes them suitable for applications like dye removal. nih.govacs.org Furthermore, proteins like cytochrome c can be immobilized within these hydrogels without losing their enzymatic activity. rsc.org

Tunable Mechanical Properties of Hydrogels

A significant advantage of guanosine-derived hydrogels is the ability to tune their mechanical properties. nih.govacs.orgnih.gov The strength of these hydrogels can be modulated by various factors. acs.org For instance, the incorporation of boronic acids into the gel matrix offers a versatile platform for creating hydrogels with adjustable elastic properties. acs.org

The mechanical strength of guanosine gels is often characterized by their storage (G′) and loss (G″) moduli, which can be measured under varying conditions of stress and strain. acs.org Research has shown that the formation of guanosine-borate esters can lead to self-supporting hydrogels with an elastic modulus greater than 10 kPa. nih.gov The introduction of orthogonal non-covalent interactions, such as π-π stacking from additional aromatic rings, has been explored as a strategy to enhance the mechanical strength of these hydrogels while maintaining their self-healing capacity and tunability. nih.gov

Responsive Hydrogels to External Stimuli (e.g., temperature, pH)

Guanosine-based hydrogels are often referred to as "smart" materials due to their responsiveness to external stimuli. nih.govacs.org The non-covalent interactions that form the gel network can be disrupted by changes in the environment, leading to a reversible gel-sol transition. acs.org

These hydrogels exhibit sensitivity to a range of stimuli, including:

Temperature: The gelation of guanosine is a thermally reversible process. acs.org The gelation temperature (Tgel), typically ranging from 50–80 °C, can be determined by differential scanning calorimetry (DSC). nih.govacs.org Variable temperature NMR (VT-NMR) experiments have also been used to study the thermal responsiveness of the self-assembled fibers. nih.gov

pH: pH-sensitive hydrogels can be designed to swell or shrink in response to changes in pH due to the ionization of acidic or basic functional groups. mdpi.comnih.gov

Ions: The stability of the G-quartet structures that form the basis of the hydrogel network is often dependent on the presence of specific cations like K+. acs.org The gel-to-sol transition can be triggered by the addition of a cryptand that sequesters these ions. acs.org

Chemicals: The hydrogels can be responsive to various chemicals. rsc.org For example, the addition of certain ligands can modulate the structure and properties of the supramolecular gels. bohrium.com

Advanced Methodologies for Research and Analysis of 2 Guanylic Acid, Disodium Salt

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation and analysis of nucleotides like 2'-Guanylic acid, disodium (B8443419) salt. Its versatility allows for both qualitative identification and quantitative measurement, even in complex biological or food matrices.

Capillary Ion Chromatography-Mass Spectrometry (IC-MS/MS) for Quantitative Profiling

Capillary Ion Chromatography coupled with tandem Mass Spectrometry (IC-MS/MS) has emerged as a powerful and highly sensitive technique for the quantitative profiling of nucleotides, including 2'-guanylic acid. thermoscientific.com This method is particularly advantageous for analyzing hydrophilic compounds like nucleotides, which can be challenging to separate using traditional reversed-phase liquid chromatography. thermoscientific.com IC separates ions based on their interaction with an ion-exchange resin, making it ideal for charged molecules like nucleotides. The use of a capillary format offers several benefits over conventional IC, including increased mass sensitivity, reduced eluent consumption, and continuous system operation. lcms.cz

The coupling of IC with MS/MS provides exceptional selectivity and sensitivity. thermoscientific.com After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). thermofisher.com Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. This process, known as selected reaction monitoring (SRM), allows for highly accurate quantification even in complex biological matrices. thermoscientific.com For the analysis of nucleotides, a triple quadrupole mass spectrometer is often used. thermoscientific.comcromlab-instruments.es The high sensitivity of this technique allows for the detection and quantification of nucleotides at very low concentrations, often at the parts-per-billion level. cromlab-instruments.es

A typical IC-MS/MS setup for nucleotide analysis would involve an ion-exchange column for separation, followed by an electrospray ionization (ESI) source to generate ions for the mass spectrometer. thermoscientific.comcromlab-instruments.es The use of a suppressor is crucial to reduce the conductivity of the eluent from the IC system, making it compatible with the MS detector. thermoscientific.com

Table 1: Example IC-MS/MS Parameters for Anion Analysis

| Parameter | Setting |

|---|---|

| Column | IonPac® AS20 (2.1 x 250 mm) |

| Mobile Phase | 28 mM hydroxide |

| Flow Rate | 0.25 mL/min |

| Injection Volume | 5 µL |

| Detection | Suppressed conductivity and MS |

| MS Detector | Single quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

This table is based on a general method for anion analysis and specific parameters may need to be optimized for 2'-Guanylic acid, disodium salt. cromlab-instruments.es

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods are indispensable for determining the concentration and elucidating the structure of 2'-Guanylic acid, disodium salt. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Ultraviolet (UV) Absorption Spectroscopy for Concentration Determination

Ultraviolet (UV) absorption spectroscopy is a straightforward and widely used method for determining the concentration of UV-absorbing compounds like 2'-Guanylic acid in solution. regulations.gov The principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam through the solution. pasg.nhs.ukresearchgate.net

The guanine (B1146940) base in 2'-Guanylic acid contains a chromophore that absorbs UV light at a specific wavelength. The wavelength of maximum absorption (λmax) for guanine-containing nucleotides is typically around 250-260 nm. To determine the concentration of a sample of 2'-Guanylic acid, its absorbance is measured at its λmax using a UV-Vis spectrophotometer. researchgate.net A standard curve is often created by measuring the absorbance of several solutions of known concentrations. The concentration of the unknown sample can then be determined by comparing its absorbance to the standard curve. researchgate.netresearchgate.net It is crucial to use a suitable solvent that does not absorb at the analytical wavelength and to ensure that the pH of the solution is controlled, as it can affect the absorption spectrum of nucleotides. pharmascholars.com

Table 2: Example of Data for a Standard Curve

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 1.0 | 0.150 |

| 2.0 | 0.300 |

| 3.0 | 0.450 |

| 4.0 | 0.600 |

| 5.0 | 0.750 |

This is a hypothetical data set to illustrate the linear relationship between concentration and absorbance.

X-ray Diffraction for Structural Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional atomic structure of crystalline materials, including salts of nucleotides like 2'-Guanylic acid. rsc.org When a beam of X-rays is directed at a crystal, the electrons in the atoms scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities. researchgate.net The angles and intensities of these diffracted beams can be used to calculate the positions of the atoms within the crystal lattice, providing a detailed model of the molecule's structure. govinfo.govnist.gov

For a compound like 2'-Guanylic acid, disodium salt, single-crystal X-ray diffraction would provide the most detailed structural information, including bond lengths, bond angles, and the conformation of the ribose sugar and the guanine base. However, growing single crystals of sufficient size and quality can be challenging. In cases where only a microcrystalline powder is available, powder X-ray diffraction (PXRD) can be used. rsc.orgresearchgate.net The powder pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase and can be used for identification. nist.gov Advanced techniques like Rietveld refinement can be applied to powder diffraction data to refine the crystal structure. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 2'-Guanylic acid, disodium salt, NMR is invaluable for confirming its identity and can also be used for quantification. The principle of NMR is based on the fact that certain atomic nuclei, such as ¹H, ¹³C, and ³¹P, possess a quantum mechanical property called spin. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency.

The resulting NMR spectrum provides a wealth of information. The chemical shift of a nucleus is indicative of its chemical environment, allowing for the identification of different functional groups within the molecule. For 2'-Guanylic acid, ¹H NMR would show signals corresponding to the protons on the ribose sugar and the guanine base. ¹³C NMR would provide information about the carbon skeleton, and ³¹P NMR would be particularly useful for observing the phosphate (B84403) group. The coupling patterns between adjacent nuclei (spin-spin coupling) can help to establish the connectivity of atoms within the molecule. Furthermore, the area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal, allowing for quantitative analysis. nih.gov For instance, by integrating the signals in a ¹H NMR spectrum and comparing them to an internal standard of known concentration, the concentration of 2'-Guanylic acid in a sample can be accurately determined.

Table 3: List of Compounds

| Compound Name |

|---|

| 2'-Guanylic acid, disodium salt |

| Acetone |

| Propanol |

| Water |

| Guanine |

| Acetonitrile |

| Potassium hydroxide |

| Tungsten |

| Silver |

Enzymatic Assays for Detection and Characterization

The detection and quantification of 2'-guanylic acid, disodium salt, often referred to as guanosine (B1672433) monophosphate (GMP), is crucial for studying the enzymes that produce or modify it. Various advanced enzymatic assays have been developed for high-throughput screening (HTS) and detailed kinetic analysis.

Transcreener Assays for GMP-Producing Enzymes

A prominent method for the detection of GMP is the Transcreener® AMP²/GMP² Assay. bellbrooklabs.comadipogen.com This is a homogenous, competitive immunoassay designed for the direct detection of unmodified GMP produced by enzymatic reactions. bellbrooklabs.comtechnologynetworks.com The universal nature of this assay allows it to be used for a wide variety of enzymes that generate GMP, including phosphodiesterases (PDEs), ligases, and synthetases, regardless of the initial substrate. bellbrooklabs.comadipogen.com

The core principle of the Transcreener assay involves an antibody that specifically recognizes both AMP and GMP with high affinity and a fluorescent tracer. nih.govnih.gov In the absence of enzymatically produced GMP, the tracer is bound to the antibody, resulting in a high fluorescence polarization (FP) or time-resolved Förster resonance energy transfer (TR-FRET) signal. adipogen.comnih.gov When an enzyme in the reaction produces GMP, the GMP competes with the tracer for binding to the antibody. nih.gov This displacement of the tracer leads to a decrease in the fluorescence signal, which is proportional to the amount of GMP produced. nih.gov

These assays are notable for their high sensitivity, with the ability to detect nanomolar levels of product, and robustness, often yielding Z' values greater than 0.7, which indicates a high-quality assay suitable for HTS. bellbrooklabs.comtechnologynetworks.com The use of far-red fluorescent tracers minimizes interference from test compounds and background fluorescence. adipogen.comtechnologynetworks.com The Transcreener AMP/GMP FP assay has been successfully used for the enzymatic detection of several enzymes, demonstrating its flexibility. nih.govnih.gov

Table 1: Examples of GMP-Producing Enzymes Detected by Transcreener Assays

| Enzyme Class | Specific Enzyme Examples | Substrate(s) | Product Detected | Citations |

|---|---|---|---|---|

| Phosphodiesterases (PDEs) | PDE3A, PDE4A1A, PDE9A2 | cGMP, cAMP | GMP, AMP | nih.gov, nih.gov |

| Ligases | Acetyl CoA Synthetase, Ubiquitin-Activating Enzyme (UBE1) | ATP | AMP | nih.gov, nih.gov |

| Synthetases | Various | ATP, other precursors | AMP | bellbrooklabs.com, adipogen.com |

Assays for Nucleotide Interconversion Enzymes

Enzymes that catalyze the interconversion of nucleotides are fundamental to cellular metabolism and signaling. wikipedia.org Assays designed to monitor these enzymes are critical for understanding their function and for drug discovery. A key example involves cyclic nucleotide phosphodiesterases (PDEs), which convert cyclic nucleotides like cyclic guanosine monophosphate (cGMP) into GMP. technologynetworks.comnih.gov

The Transcreener assay is particularly well-suited for monitoring these interconversion reactions because it directly measures the accumulation of the product, GMP. technologynetworks.com For instance, to assay a cGMP-specific PDE, the enzyme is incubated with its substrate, cGMP. The PDE hydrolyzes cGMP to GMP, and the Transcreener detection reagents are then added. The amount of GMP produced is quantified by the change in fluorescence signal, allowing for a direct measurement of the enzyme's activity. nih.gov

Research has demonstrated this application with various PDEs. For example, PDE9A2 shows a strong preference for cGMP, and its activity can be continuously monitored by detecting the formation of GMP. nih.gov Similarly, PDE5, another well-studied enzyme, preferentially utilizes cGMP, and its activity can be demonstrated in an enzyme-dependent manner using this assay format. technologynetworks.com These assays are sensitive enough to be used under initial velocity conditions, allowing for accurate kinetic measurements and inhibitor profiling. technologynetworks.com The ability to directly quantify the product of nucleotide interconversion without using radioactive labels or coupled enzymatic steps represents a significant advancement in the field. bellbrooklabs.com

Molecular Biology Techniques Utilizing Guanylic Acid as a Reagent

Beyond its role as a product to be detected in enzymatic assays, guanylic acid and its derivatives are valuable reagents in various molecular biology applications, particularly those involving the synthesis and modification of nucleic acids. beilstein-journals.orgrsc.org

Use in Procedures Involving Nucleic Acids

Guanylic acid, as a fundamental building block (a ribonucleotide monomer) of RNA, is essential in procedures that involve the synthesis or manipulation of nucleic acids. rsc.orgnih.gov In the laboratory, guanylic acid phosphoramidites are used in automated DNA/RNA synthesizers to incorporate guanine bases into custom oligonucleotides. nih.gov

The modification of guanine bases within these synthetic oligonucleotides is a key area of research for developing therapeutic oligonucleotides and probes for chemical biology. oup.com Guanine is often subject to modification during synthesis, and methods have been developed to detect and control these changes. Furthermore, researchers intentionally introduce modifications to guanine to alter the properties of oligonucleotides. For example, creating guanidine-bridged nucleic acids (GuNA), where a guanidine (B92328) moiety is attached, can neutralize the polyanionic nature of oligonucleotides and enhance their binding affinity to target RNA strands. nih.gov The synthesis of these modified oligonucleotides, such as those containing GuNA[Me]-G, relies on the use of specially prepared guanine phosphoramidites as reagents in the synthesis process. nih.gov

Table 2: Properties of Oligonucleotides Modified with Guanidine-Bridged Nucleic Acid (GuNA)

| Oligonucleotide Type | Modification | Target Strand | Tm (°C) | ΔTm vs. Unmodified (°C) | Citation |

|---|---|---|---|---|---|

| ON2 | GuNA[Me]-G | ssRNA | 57 | +5 | nih.gov |

| ON7 (Unmodified) | None | ssRNA | 52 | N/A | nih.gov |

| ON2 | GuNA[Me]-G | ssDNA | 51 | -2 | nih.gov |

| ON7 (Unmodified) | None | ssDNA | 53 | N/A | nih.gov |

Chemo- and Site-Specific Reductive Amination of N2-Guanine Oligonucleotides

A powerful technique for modifying nucleic acids is the chemo- and site-specific functionalization of the N²-amine of guanine. oup.com Guanylic acid is a useful reagent for this process. rsc.org This method employs reductive amination to selectively introduce modifications to guanine residues within both DNA and RNA oligonucleotides, leaving other nucleobases like adenine, cytosine, and thymine (B56734) unaffected. oup.com

The process involves treating guanosine monophosphate (GMP) or deoxyguanosine monophosphate (dGMP) with a suitable aldehyde or ketone. This reaction selectively functionalizes the exocyclic amine at the N² position of the guanine base. oup.com By applying this classical organic chemistry reaction to nucleic acids, researchers can install a reactive handle onto the oligonucleotide. This handle can then be used for further functionalization in downstream applications, such as attaching probes, labels, or other molecules of interest. This method is significant because it provides a way to label DNA and RNA from biological or enzymatic sources, which is often more challenging than modifying chemically synthesized oligonucleotides. oup.com

Biotechnological and Research Applications of 2 Guanylic Acid, Disodium Salt

The sodium salt of 2'-guanylic acid, a purine (B94841) ribonucleotide, holds significant value in various biotechnological and research domains. Its fundamental role as a building block for nucleic acids and its involvement in cellular metabolism make it a key compound in molecular biology research and a target for biotechnological production methods.

Future Directions and Emerging Research Areas

Novel Enzymatic Pathways for Guanylic Acid Metabolism

The canonical pathways for purine (B94841) metabolism are well-established, but the discovery of novel enzymatic reactions and pathways continues to be an active area of research. Understanding these new pathways is crucial for a complete picture of cellular regulation and for identifying new therapeutic targets.

Recent discoveries in related areas of metabolism highlight the potential for uncovering new enzymatic functions connected to nucleotide metabolism. For instance, research into aminosugar metabolism has identified a novel pathway where N-acetylglucosamine-6-phosphate is converted into a toxic metabolite through previously undescribed enzyme functions. biorxiv.org This includes the dehydration of N-acetylglucosamine-6-phosphate by a newly characterized enzyme, NagS, and a subsequent deacetylation by NagA, which exhibits an unexpected promiscuous activity. biorxiv.org Similarly, studies on D-galacturonic acid metabolism in yeasts like Rhodosporidium toruloides have revealed highly efficient, non-phosphorylative catabolic pathways, showcasing enzymatic velocities that surpass those previously documented. nih.gov

These findings suggest that our understanding of metabolic networks is far from complete. Future research will likely focus on identifying new enzymes and regulatory mechanisms in guanylic acid metabolism. This could involve high-throughput screening of microbial genomes and functional genomic methods to uncover enzymes with novel specificities or catalytic mechanisms related to guanylate synthesis, degradation, and modification. nih.gov The elucidation of such pathways could have significant implications for understanding metabolic diseases and for engineering microorganisms for biotechnological purposes.

Advanced Structural Characterization Techniques for G-Quadruplexes

Guanine-rich nucleic acid sequences, including those containing guanylic acid, can fold into four-stranded secondary structures known as G-quadruplexes (G4s). nih.govacs.org These structures are implicated in a variety of crucial biological processes, including transcriptional regulation and the maintenance of genome stability. nih.govbalasubramanian.co.uk The investigation of G4 structures is a rapidly evolving field, driven by the development of sophisticated characterization techniques.

Historically, the existence of G-quadruplexes was inferred from observations like the gel formation of guanylic acid at high concentrations, first noted in 1910. youtube.com Modern techniques provide a much more detailed view. Researchers now employ a combination of genomics, bioinformatics, and biophysical methods to identify and study G4s. acs.orgbalasubramanian.co.uk For example, G4 ChIP-seq has been used to determine the genome-wide formation of G-quadruplexes in chromatin. nih.gov

| Technique | Application in G-Quadruplex Research | Key Findings/Capabilities |

| G4 ChIP-seq | Genome-wide mapping of G-quadruplex structures in chromatin. nih.gov | G4s are found in regulatory regions and co-localize with active genes. nih.gov |

| Circular Dichroism (CD) | Determining the topology (parallel, antiparallel, hybrid) of G4 structures. oup.combiorxiv.org | CD spectra depend on the glycosidic conformations of guanosines within the structure. oup.com |

| NMR & X-ray Crystallography | High-resolution 3D structure determination. youtube.com | Provides detailed atomic-level information on G4 folding and ligand interactions. youtube.com |

| Fluorescence Spectroscopy | Studying G4 formation, stability, and interactions with other molecules. balasubramanian.co.uk | Allows for real-time monitoring of G4 dynamics. |

| Genomics & Bioinformatics | Predicting potential G-quadruplex forming sequences (PG4s) in genomes. acs.orgnih.gov | PG4 motifs are enriched at transcription start sites and regulatory elements. nih.gov |

Integration of Guanylic Acid in Synthetic Biology Constructs

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.gov Nucleotides and their analogs are fundamental building blocks in this field, with applications ranging from the creation of artificial genetic circuits to the development of novel therapeutic agents. frontiersin.orgnih.govresearchgate.net

The integration of guanylic acid and its modified versions into synthetic biology constructs is a promising area of research. Scientists are developing synthetic genes that can build intracellular structures, offering a path toward programmable biomolecular materials. sciencedaily.comnews-medical.net These approaches often rely on the self-assembly properties of DNA and RNA, which can be controlled by trigger molecules. news-medical.net For example, researchers have created synthetic genetic cascades that control the timed formation and dissolution of DNA nanostructures. sciencedaily.com

Modified nucleotides are also being used to expand the genetic alphabet, which could lead to the production of novel proteins with unnatural amino acids. frontiersin.orgresearchgate.net This involves engineering new DNA polymerases and developing new base pairs. The ability to incorporate modified guanylic acid derivatives could introduce new functionalities into synthetic DNA and RNA molecules, such as enhanced stability or catalytic activity. These engineered nucleic acids could be used to create novel aptamers, which are oligonucleotides that bind to specific targets with high affinity. frontiersin.org

Future work will likely focus on developing more complex and robust synthetic circuits that utilize guanylic acid-containing components for applications in metabolic engineering, drug delivery, and diagnostics. nih.govnih.gov

Computational Modeling of Guanylic Acid Interactions and Assemblies

Computational modeling has become an indispensable tool for understanding the structure, dynamics, and function of biomolecules. researchgate.net In the context of guanylic acid, computational methods are being used to simulate its interactions with proteins and to model the assembly of larger structures like G-quadruplexes.

Molecular dynamics (MD) simulations, for instance, can provide insights into the stability and conformational dynamics of molecules. nih.gov This approach has been used to compare the stability of guanylate cyclase-C agonists, which are analogs of uroguanylin. nih.gov Such simulations can reveal how factors like pH affect the structure and activity of these molecules. nih.gov Coarse-grained modeling is another powerful technique that reduces the number of particles in a system, allowing for the simulation of larger assemblies over longer timescales. nih.gov This is particularly useful for studying the formation of protein complexes and other large biomolecular structures. researchgate.netnih.gov

Integrative modeling approaches combine data from various experimental techniques, such as electron microscopy and X-ray scattering, to build comprehensive structural models of macromolecular assemblies. researchgate.netnih.gov These methods are crucial for understanding the complex interplay of components in cellular machinery.

Future computational studies will likely focus on developing more accurate force fields and more efficient simulation algorithms to model the behavior of guanylic acid and its assemblies with greater fidelity. This will aid in the rational design of new drugs that target guanylate-binding proteins and in understanding the principles that govern the self-assembly of guanylic acid-based materials.

| Modeling Technique | Application for Guanylic Acid Research | Potential Insights |

| Molecular Dynamics (MD) | Simulating the stability and dynamics of guanylic acid and its complexes with proteins. nih.gov | Understanding conformational changes, binding affinities, and the effect of environmental factors like pH. nih.gov |

| Coarse-Grained (CG) Modeling | Simulating the self-assembly of large structures involving guanylic acid, such as G-quadruplexes or protein complexes. nih.gov | Elucidating the principles of macromolecular assembly and the formation of biomaterials. |

| Integrative/Hybrid Modeling | Combining computational models with experimental data (e.g., from EM, SAXS) to build comprehensive structural models. researchgate.netnih.gov | Generating accurate models of large, flexible assemblies involving guanylic acid. |

| Quantum Mechanics (QM) | Studying the electronic structure and reactivity of guanylic acid. | Providing detailed insights into enzymatic reaction mechanisms and non-covalent interactions. |

Exploration of New Biotechnological Applications in Materials Science

The unique self-assembly properties of guanylic acid and its derivatives make them attractive candidates for the development of novel biomaterials. The historical observation that guanylic acid can form a gel at high concentrations is a testament to its ability to form supramolecular structures. youtube.com

Modern materials science is exploring the use of DNA and RNA as programmable building blocks for creating complex nanostructures. sciencedaily.com Researchers have demonstrated the ability to create synthetic genes that control the assembly and disassembly of DNA-based structures, such as nanoscale tubes. sciencedaily.comnews-medical.net This approach allows for precise control over the timing and composition of the resulting materials. sciencedaily.com

The ability of guanine-rich sequences to form G-quadruplexes offers another avenue for creating novel materials. These structures can be used as scaffolds for the assembly of other molecules or as components in biosensors. nih.gov The stability and specific recognition properties of G-quadruplexes make them ideal for these applications.

Future research in this area will focus on harnessing the self-assembly of guanylic acid and its derivatives to create a new generation of smart biomaterials. These could include materials for drug delivery, tissue engineering, and nanoelectronics. The integration of synthetic biology principles will allow for the design of materials that can respond to specific stimuli and perform complex functions.

Q & A

Q. Can 2'-guanylic acid disodium salt be functionalized for probe development without altering its biochemical activity?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.